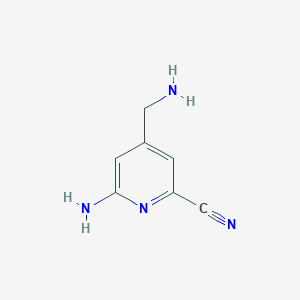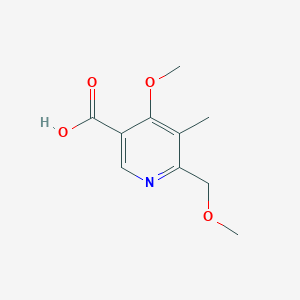
Dimethyl 1,2,4-triazine-5,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,2,4-triazine-5,6-dicarboxylate is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is characterized by its two ester groups attached to the triazine ring, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 1,2,4-triazine-5,6-dicarboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbonyl compounds can lead to the formation of the triazine ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 1,2,4-triazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester groups under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine N-oxides, while reduction can produce triazine amines .
Applications De Recherche Scientifique
Dimethyl 1,2,4-triazine-5,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which Dimethyl 1,2,4-triazine-5,6-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular components .
Comparaison Avec Des Composés Similaires
3-Amino-5,6-dimethyl-1,2,4-triazine: This compound shares the triazine core but has an amino group instead of ester groups.
1,2,4,5-Tetrazine-3,6-dicarboxylate: Another heterocyclic compound with similar reactivity but different nitrogen arrangement.
Uniqueness: Dimethyl 1,2,4-triazine-5,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ester groups make it particularly versatile in synthetic applications, allowing for various functionalizations and derivatizations .
Propriétés
Formule moléculaire |
C7H7N3O4 |
|---|---|
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
dimethyl 1,2,4-triazine-5,6-dicarboxylate |
InChI |
InChI=1S/C7H7N3O4/c1-13-6(11)4-5(7(12)14-2)10-9-3-8-4/h3H,1-2H3 |
Clé InChI |
PTJODRYDHKGTHM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=NC=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


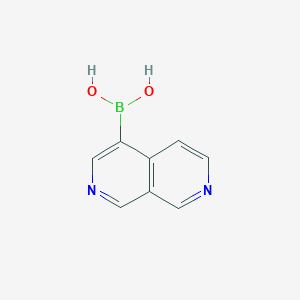

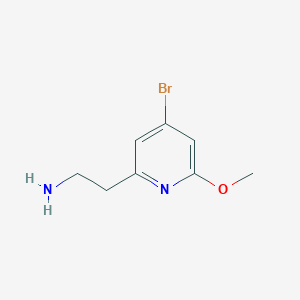

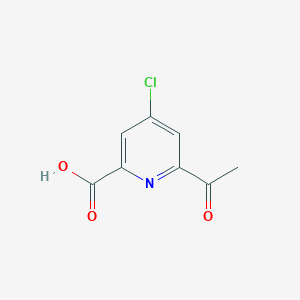
![3-(3,5-Dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14851342.png)

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)
![5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B14851360.png)
